molecular formula C2H3Br2FO2S B3033480 1,2-Dibromoethane-1-sulfonyl fluoride CAS No. 103020-97-9

1,2-Dibromoethane-1-sulfonyl fluoride

Cat. No. B3033480
CAS RN: 103020-97-9
M. Wt: 269.92 g/mol
InChI Key: NIJDNCLEFCJVRL-UHFFFAOYSA-N
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Description

1,2-Dibromoethane-1-sulfonyl fluoride (DESF) is a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), a new and robust connective hub for the Sulfur (VI) fluoride exchange (SuFEx) click reaction . BESF offers similar routes as ethenesulfonyl fluoride (ESF) but with additional reactivity due to the embedded bromo group .


Synthesis Analysis

The in situ generation of BESF from DESF opens up several new reaction profiles . This includes application in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides and 4-bromo-β-sultams in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromoethane-1-sulfonyl fluoride is represented by the empirical formula C2H3Br2FO2S . It has a molecular weight of 269.92 .


Chemical Reactions Analysis

The resulting molecules from the reaction of DESF possess sulfonyl fluoride handles, which further undergo facile and selective SuFEx reactions with a selection of aryl silyl ethers to generate stable and useful sulfonate connections .


Physical And Chemical Properties Analysis

1,2-Dibromoethane-1-sulfonyl fluoride is a liquid . It is suitable for click chemistry and halogenation reactions .

Scientific Research Applications

Application in SuFEx Click Chemistry

1,2-Dibromoethane-1-sulfonyl fluoride (DESF) serves as a precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), a robust SuFEx connector. BESF, generated in situ from DESF, enables the synthesis of diverse modules with sulfonyl fluoride handles, including isoxazole-5-sulfonyl fluorides, 1H-1,2,3-triazole-4-sulfonyl fluorides, and β-sultams. These modules facilitate selective SuFEx reactions with aryl silyl ethers, leading to stable sulfonate connections (Smedley et al., 2018).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

A novel electrochemical approach for preparing sulfonyl fluorides uses thiols or disulfides with potassium fluoride. This method is mild and environmentally friendly, displaying broad substrate scope and providing an efficient way to access sulfonyl fluorides, essential for sulfur(VI) fluoride exchange-based "click chemistry" (Laudadio et al., 2019).

Enhancing Biological Activity

Introducing sulfonyl fluoride groups into bioactive molecules often enhances biological activity. For instance, a radical fluorosulfonylation of alkenes/intramolecular arylation cascade is used for constructing chromanes with attached sulfonyl fluoride groups. This development allows for varying the distance between the chromane core and the sulfonyl fluoride group, exploring their potential in chemical biology and drug development (Zhang et al., 2022).

Fluorosulfonylation Reagent for Isoxazoles

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) functions as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. Its application in regioselective synthesis of 5-sulfonylfluoro isoxazoles provides a general and direct route to functionalized isoxazoles, which are important in medicinal chemistry (Leng & Qin, 2018).

Synthesis of Aliphatic Sulfonyl Fluorides

A method for synthesizing aliphatic sulfonyl fluorides involves visible-light-mediated decarboxylative fluorosulfonylethylation. This process is applicable to various alkyl carboxylic acids and suitable for modifying natural products, amino acids, peptides, and drugs. It opens avenues for constructing diverse sulfonyl fluoride compound libraries relevant in chemical biology and pharmacology (Xu et al., 2019).

Radical 1-Fluorosulfonyl-2-alkynylation of Unactivated Alkenes

The development of β-alkynyl-fluorosulfonylalkanes through radical 1,2-difunctionalization of unactivated alkenes provides access to these compounds. This process, involving alkynyl sulfonyl fluorides as bifunctional radical trapping reagents, broadens the range of sulfonyl fluorides available for use in chemical biology and drug discovery (Frye et al., 2021).

Lithium Sulfonates for Electrolytes

An efficient method for preparing polyfluoroalkanesulfonyl fluorides, potentially applicable as electrolytes for lithium batteries, involves synthesizing polyfluoroalkyl trimethyl silanes as intermediates. This process allows for the transformation of these intermediates into sulfonyl fluorides and subsequently into lithium sulfonates, highlighting their potential in energy storage applications (Toulgoat et al., 2007).

Mechanism of Action

Target of Action

The primary target of 1,2-Dibromoethane-1-sulfonyl fluoride (DESF) is the Sulfur (VI) Fluoride Exchange (SuFEx) click reaction . This reaction is a robust and versatile method for creating new chemical bonds, and DESF serves as a key connector or “hub” in this process .

Mode of Action

DESF acts as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), another robust SuFEx connector . The in situ generation of BESF from DESF opens up several new reaction profiles . These new modules comprise a pendant sulfonyl fluoride handle, which further undergoes facile and selective SuFEx reactions with a selection of aryl silyl ethers to generate stable and useful sulfonate connections .

Biochemical Pathways

The SuFEx click reaction facilitated by DESF leads to the synthesis of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides, and 4-bromo-β-sultams . These compounds can serve as building blocks in various biochemical pathways, potentially leading to a wide range of downstream effects.

Result of Action

The result of DESF’s action is the creation of new chemical bonds via the SuFEx click reaction . This leads to the synthesis of a variety of new compounds, which can serve as building blocks in various biochemical pathways . The molecular and cellular effects of these compounds would depend on their specific structures and properties.

Action Environment

The action of DESF is influenced by various environmental factors. For instance, the presence of triethylamine is necessary for the in situ generation of BESF from DESF . Additionally, the reaction conditions, such as temperature and solvent, can also affect the efficiency and selectivity of the SuFEx reactions facilitated by DESF

Safety and Hazards

1,2-Dibromoethane-1-sulfonyl fluoride is considered hazardous . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

1,2-Dibromoethane-1-sulfonyl fluoride adds another useful tool for conjugation strategies in chemical biology and organic and polymer synthesis . Its robustness and bench stability make it a promising compound for future research and applications .

properties

IUPAC Name

1,2-dibromoethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJDNCLEFCJVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(S(=O)(=O)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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